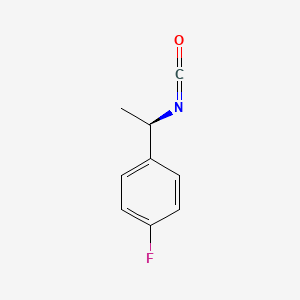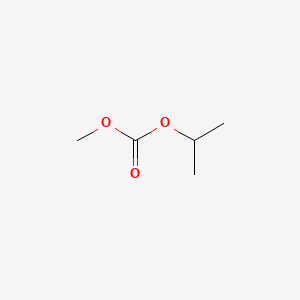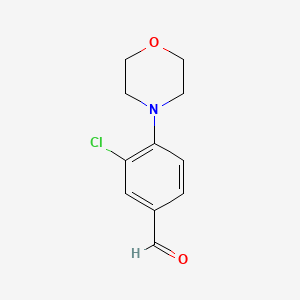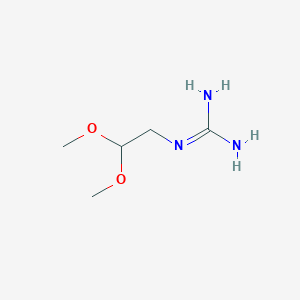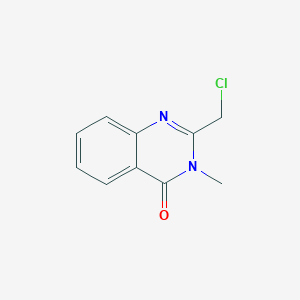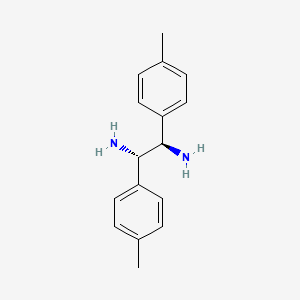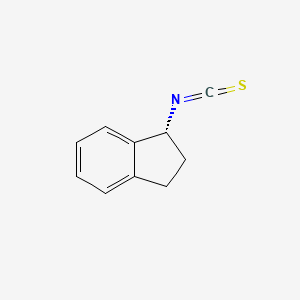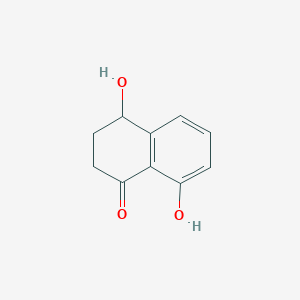
Isosclerone
Descripción general
Descripción
Isosclerone is a natural compound found in certain fungi and plants. It belongs to the class of naphthalenone derivatives . Specifically, it is a 4,8-dihydroxy-1-tetralone (4,8-DHT) . This compound has been isolated from the epicarp of Caryospora callicarpa and has drawn attention due to its potential bioherbicidal properties .
Molecular Structure Analysis
This compound’s molecular structure consists of a naphthalene ring system with two hydroxyl groups (at positions 4 and 8). Its chemical formula is C₁₁H₈O₄ . The absolute structure of this compound has been determined as (4S)-3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone .
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Breast Cancer Treatment Research : Isosclerone, isolated from the marine-derived fungus Aspergillus fumigatus, has shown significant cytotoxicity toward MCF-7 human breast cancer cells. It inhibits the expression of MMP-2 and MMP-9 proteins in a dose-dependent manner, potentially through the MAPK signaling pathway. This indicates its potential as a therapeutic compound for breast cancer treatment (Yong-Xin Li et al., 2014).
Induction of Apoptosis in Cancer Cells : this compound has been found to induce apoptosis in human breast cancer MCF-7 cells. It down-regulates Bcl-2 family proteins, up-regulates caspases, and activates the NF-κ-B signaling pathway. This supports its use in cancer treatment, especially for its targeted action on cancer cells (Yong-Xin Li et al., 2014).
Agricultural and Environmental Applications
Phytotoxicity in Agriculture : this compound has been identified as a phytotoxin produced by Neofusicoccum parvum, a pathogen affecting grapevines. It exhibits significant phytotoxic activity, highlighting its potential role in agricultural pest management (A. Evidente et al., 2010).
Bioherbicide Research : The enantiomer S-(+)-isosclerone, derived from 4,8-dihydroxy-1-tetralone, exhibits phytotoxic effects on various plant species. This suggests its potential use in developing bioherbicides, considering its specific effects on different organisms (Li Yang et al., 2016).
Biotechnological Applications
Enantioselective Synthesis : this compound has been synthesized enantioselectively through biotransformation by the endophytic fungus Paraconiothyrium variabile. This research opens avenues for the biotechnological production of this compound and related compounds (Soizic Prado et al., 2013).
Natural Product Synthesis :
Research on the azaphilone natural products, which include (+)-sclerotiorin and (+)-8-O-methylsclerotiorinamine, involves the use of this compound. The synthesis of these compounds through copper-mediated asymmetric dearomatization highlights this compound's relevance in the production of complex natural products (A. Germain et al., 2011).
Environmental Impact Studies
- Study on Soil Organisms : Research on the toxicity of 1,4-naphthoquinone, which includes this compound, on non-target soil organisms is crucial in understanding its environmental impact. This study helps in assessing the ecological safety of compounds similar to this compound (S. Chelinho et al., 2017).
Propiedades
IUPAC Name |
4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,7,11-12H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYYTDCENDYKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1O)C=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Isosclerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62332-73-4, 54712-38-8 | |
| Record name | Isosclerone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062332734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOSCLERONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU5N5H7K3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-Isosclerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 - 76 °C | |
| Record name | (S)-Isosclerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


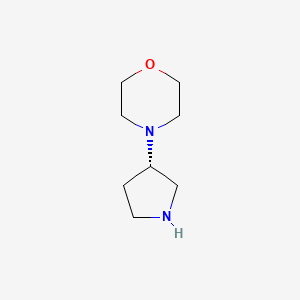
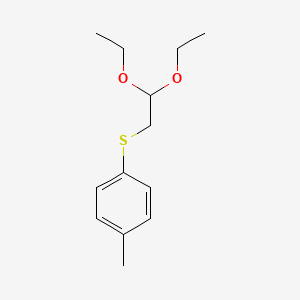
![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)
